molecular formula C34H28N6O3 B5105788 N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide

N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide

Cat. No.: B5105788
M. Wt: 568.6 g/mol
InChI Key: OAWPVTPEYHLUCV-UHFFFAOYSA-N
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Description

N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide is a complex organic compound featuring multiple quinoline units. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its significant role in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide, often involves multicomponent reactions and solvent-free conditions. One common method is the microwave-assisted synthesis, which uses eco-friendly and reusable catalysts . For instance, the reaction of aniline derivatives with acetaldehyde under microwave irradiation in the presence of hydrochloric acid as a catalyst can yield quinoline derivatives .

Industrial Production Methods

Industrial production of quinoline derivatives typically employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, use of ionic liquids, and photocatalytic synthesis are preferred. These methods not only enhance yield but also ensure sustainability and safety .

Chemical Reactions Analysis

Types of Reactions

N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. Quinoline derivatives are known to inhibit enzymes like topoisomerase and kinases, disrupting cellular processes and leading to cell death . The compound’s ability to intercalate into DNA also contributes to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide stands out due to its multiple quinoline units, enhancing its potential bioactivity and versatility in various applications. Its complex structure allows for more diverse interactions with biological targets compared to simpler quinoline derivatives .

Properties

IUPAC Name

N-[2-[quinoline-2-carbonyl-[2-(quinoline-2-carbonylamino)ethyl]amino]ethyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N6O3/c41-32(29-16-13-23-7-1-4-10-26(23)37-29)35-19-21-40(34(43)31-18-15-25-9-3-6-12-28(25)39-31)22-20-36-33(42)30-17-14-24-8-2-5-11-27(24)38-30/h1-18H,19-22H2,(H,35,41)(H,36,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWPVTPEYHLUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN(CCNC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)C5=NC6=CC=CC=C6C=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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